molecular formula C12H17BrClN B13592411 1-[1-(4-Bromophenyl)cyclopentyl]methanaminehydrochloride

1-[1-(4-Bromophenyl)cyclopentyl]methanaminehydrochloride

Katalognummer: B13592411
Molekulargewicht: 290.63 g/mol
InChI-Schlüssel: DIZMHHFNLNBPTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(4-Bromophenyl)cyclopentyl]methanaminehydrochloride is a chemical compound with the molecular formula C12H16BrN It is known for its unique structure, which includes a bromophenyl group attached to a cyclopentylmethanamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Bromophenyl)cyclopentyl]methanaminehydrochloride typically involves the reaction of 4-bromobenzyl chloride with cyclopentylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

1-[1-(4-Bromophenyl)cyclopentyl]methanaminehydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-[1-(4-Bromophenyl)cyclopentyl]methanaminehydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[1-(4-Bromophenyl)cyclopentyl]methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition or activation of specific signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-[1-(4-Bromophenyl)cyclopentyl]methanaminehydrochloride can be compared with other similar compounds, such as:

    1-[1-(Methoxymethyl)cyclopentyl]methanamine hydrochloride: Similar structure but with a methoxymethyl group instead of a bromophenyl group.

    1-[1-(4-Methylphenyl)cyclopentyl]methanamine hydrochloride: Similar structure but with a methylphenyl group instead of a bromophenyl group.

The uniqueness of this compound lies in its bromophenyl group, which imparts distinct chemical and biological properties compared to its analogs .

Eigenschaften

Molekularformel

C12H17BrClN

Molekulargewicht

290.63 g/mol

IUPAC-Name

[1-(4-bromophenyl)cyclopentyl]methanamine;hydrochloride

InChI

InChI=1S/C12H16BrN.ClH/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12;/h3-6H,1-2,7-9,14H2;1H

InChI-Schlüssel

DIZMHHFNLNBPTO-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(CN)C2=CC=C(C=C2)Br.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.